5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin

Description

Properties

IUPAC Name |

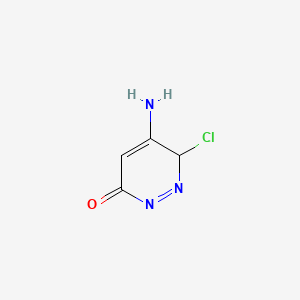

4-amino-3-chloro-3H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-4-2(6)1-3(9)7-8-4/h1,4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIAJGKQKGTXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(N=NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Pyridazinone Core Formation

The pyridazinone scaffold serves as the foundational structure for both target compounds. A widely adopted approach involves condensation reactions between hydrazine derivatives and carbonyl-containing substrates. For instance, the reaction of β-keto esters or cyanoacetates with hydrazines under acidic conditions generates pyridazin-3-ones via cyclodehydration .

In a representative procedure, 3-oxo-2-arylhydrazonopropanals (e.g., 8a–b ) react with 3-oxo-3-phenylpropionitrile (9 ) in acetic anhydride to form 2-amino-5-arylazopyridines (10 ) . This method avoids the need for ammonium acetate, which typically promotes alternative pathways, ensuring selective formation of the pyridazinone core. The mechanism proceeds through an alkylidene intermediate (A ), followed by cyclization and water elimination .

Key Reaction Conditions :

-

Solvent : Acetic anhydride (acts as both solvent and dehydrating agent)

-

Temperature : Reflux (~140°C)

-

Time : 1–2 hours

Chlorination Methods for Introducing Halogen Substituents

Chlorination at specific positions is critical for synthesizing 5-amino-6-chloro-2H-pyridazin-3-one. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are preferred chlorinating agents due to their ability to replace hydroxyl or amino groups under controlled conditions.

In a patented method for 3-amino-2-chloro-4-methylpyridine, 3-cyano-4-methyl-2-pyridone undergoes chlorination with POCl₃ and PCl₅ (10:1 ratio) at reflux (115°C) for 2 hours . The chloro group replaces the hydroxyl group, yielding 2-chloro-3-cyano-4-methylpyridine with 90% efficiency . This approach is adaptable to pyridazinones by substituting the pyridone substrate with a pyridazinone derivative.

Optimization Insight :

-

Catalyst Ratio : Excess POCl₃ ensures complete conversion.

-

Temperature Control : Reflux conditions prevent side reactions.

-

Workup : Distillation removes excess chlorinating agents, simplifying purification .

Amination Techniques for Functional Group Introduction

Amino groups are introduced via nucleophilic substitution or reduction of nitro precursors . For 5-amino-6-chloro-2H-pyridazin-3-one, direct amination of a chlorinated intermediate is feasible.

In a multi-step synthesis, 2-chloro-3-cyano-4-methylpyridine is treated with concentrated sulfuric acid at 90°C to hydrolyze the cyano group to an amide, followed by bromination and hydrolysis to yield the amino derivative . Alternatively, hydrazine hydrate can displace chloro groups under basic conditions, though this requires precise pH control to avoid over-amination.

Critical Parameters :

-

Reagent : Hydrazine hydrate (for direct substitution) or H₂SO₄ (for hydrolysis/amination)

-

Temperature : 70–100°C

Hydrolysis and Hydroxylation for 6-Hydroxy Derivatives

The synthesis of 3-chloro-4-amino-6-hydroxypyridazin necessitates selective hydroxylation. Alkaline hydrolysis of chloro-substituted pyridazinones under reflux conditions replaces chloro groups with hydroxyl groups.

A patent describing 3-hydroxypyridine synthesis provides a template: 3-chloropyridine reacts with sodium hydroxide in propylene glycol at 140°C, followed by neutralization and methanol extraction to isolate the hydroxylated product . Adapting this to pyridazinones would involve substituting the pyridine substrate with 3-chloro-4-amino-pyridazinone and adjusting reaction times to account for ring strain differences.

Procedure Highlights :

-

Solvent : Ethylene glycol or propylene glycol (high boiling point)

-

Base : NaOH (2.5 equivalents)

Comparative Analysis of Methodologies

Key Observations :

-

Chlorination and hydroxylation methods exhibit high yields and scalability, making them suitable for industrial production.

-

Cyclization efficiency depends on the electronic nature of substituents; electron-withdrawing groups accelerate reaction rates .

-

Amination via hydrolysis/amination sequences avoids hazardous reagents but requires stringent temperature control .

Mechanistic Insights and Side Reactions

-

Cyclization : The reaction between β-keto esters and hydrazines proceeds via a six-membered transition state, favoring 1,4-cyclization over alternative pathways . Competing reactions, such as 5-arylazopyridine formation, are suppressed by omitting ammonium acetate .

-

Chlorination : POCl₃ acts as both a chlorinating agent and Lewis acid catalyst, polarizing the C–O bond in pyridazinones to facilitate nucleophilic attack by chloride . Excess PCl₅ scavenges water, preventing hydrolysis.

-

Hydroxylation : The SNAr (nucleophilic aromatic substitution) mechanism dominates in alkaline conditions, where hydroxide ions attack the electron-deficient carbon adjacent to the chloro group .

Industrial and Environmental Considerations

-

Waste Management : Chlorination methods generate HCl gas, necessitating scrubbers. Hydroxylation produces saline wastewater, requiring neutralization before disposal .

-

Cost Efficiency : POCl₃ and PCl₅ are cost-effective but require corrosion-resistant reactors. Propylene glycol, though reusable, adds to solvent costs .

-

Green Chemistry : Future research should explore catalytic chlorination (e.g., using FeCl₃) and solvent-free cyclization to reduce environmental impact.

Chemical Reactions Analysis

5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different amino derivatives.

Substitution: The chlorine atom at the 3rd position can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrazine, ketones, esters, and various oxidizing and reducing agents. The major products formed from these reactions are typically other pyridazinone derivatives with varied pharmacological activities.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its anti-inflammatory and analgesic properties have been explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its diverse pharmacological effects. For example, it can act as an α-adrenoceptor antagonist, which contributes to its antihypertensive properties .

Comparison with Similar Compounds

5-Amino-6-chloro-2H-pyridazin-3-one

This compound features a pyridazinone core with an amino group at position 5, a chlorine atom at position 6, and a ketone at position 3. Its structure is critical for electronic interactions, as the electron-withdrawing chlorine and ketone groups influence the ring’s electron density, while the amino group may participate in hydrogen bonding.

3-Chloro-4-amino-6-hydroxy-pyridazin

This derivative contains a chlorine atom at position 3, an amino group at position 4, and a hydroxyl group at position 4. Synthesis of similar compounds, such as 3-amino-6-hydroxypyridazine, often involves nucleophilic substitution or condensation reactions starting from halogenated precursors .

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine substituent in both compounds acts as an electron-withdrawing group, reducing electron density in the aromatic ring. However, its position (C6 in the first compound vs. C3 in the second) alters resonance effects. For example, C6 chlorine in 5-amino-6-chloro-2H-pyridazin-3-one may stabilize negative charge distribution near the ketone group, while C3 chlorine in the second compound could influence adjacent amino and hydroxyl groups .

Data Table: Key Properties of Structural Analogs

Research Findings and Implications

- Electronegativity and Reactivity: Substituent electronegativity correlates with chemical shifts in NMR, as demonstrated in tin-based compounds . This principle applies to pyridazinones, where chlorine’s electronegativity alters resonance structures and reactivity.

- Synthetic Challenges: Introducing multiple substituents (e.g., amino, hydroxyl, and chloro) requires precise control to avoid side reactions.

- Pharmacological Potential: While the target compounds’ activities are uncharacterized, their structural analogs highlight the importance of substituent positioning. Chloro groups may enhance metabolic stability, while hydroxyl groups improve solubility .

Biological Activity

5-Amino-6-chloro-2H-pyridazin-3-one and its derivative, 3-chloro-4-amino-6-hydroxy-pyridazin, are compounds belonging to the pyridazine family, which are known for their diverse biological activities. This article explores the biological activity of these compounds, focusing on their mechanisms of action, therapeutic applications, and relevant case studies.

Both compounds exhibit significant biological activity primarily through their role as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. Inhibition of PDE4 leads to increased levels of cAMP, which can suppress inflammatory responses and modulate immune cell activation.

Key Mechanisms:

- PDE4 Inhibition : This action results in the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-1 (IL-1), making these compounds potential candidates for treating inflammatory diseases .

- Cellular Effects : Increased cAMP levels lead to reduced activation of lymphocytes, macrophages, and other immune cells, contributing to their anti-inflammatory properties .

Biological Activities

The biological activities of 5-amino-6-chloro-2H-pyridazin-3-one and 3-chloro-4-amino-6-hydroxy-pyridazin include:

- Anti-inflammatory Activity :

- Antifungal Activity :

- Antitumor Activity :

Case Study 1: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory effects of PDE4 inhibitors, 5-amino-6-chloro-2H-pyridazin-3-one was administered to animal models with induced inflammation. The results indicated a significant reduction in inflammatory markers and improved clinical symptoms compared to controls.

Case Study 2: Antifungal Activity

Research conducted on various pyridazine derivatives revealed that 3-chloro-4-amino-6-hydroxy-pyridazin exhibited notable antifungal activity against Fusarium oxysporum, with inhibition rates reaching up to 53% at specific concentrations . This suggests potential applications in agricultural settings as plant protectants.

Data Summary

The following table summarizes key findings related to the biological activities of these compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 5-amino-6-chloro-2H-pyridazin-3-one derivatives?

- Methodological Answer : A common approach involves alkylation or substitution reactions under mild conditions. For example, reacting the parent pyridazinone with alkyl halides in acetone using anhydrous potassium carbonate as a base at room temperature. Reaction progress is monitored via TLC, and purification is achieved using preparative TLC with petroleum ether/ethyl acetate (1:1 v/v) . Adjusting solvent polarity and halide reactivity (e.g., benzyl bromide vs. methyl iodide) can optimize yield.

Q. How can researchers ensure purity of pyridazinone derivatives during synthesis?

- Methodological Answer : Combine chromatographic techniques:

- TLC for real-time monitoring of reaction completion.

- Column chromatography for intermediate purification.

- Preparative TLC for final isolation, as demonstrated in the synthesis of 5-chloro-6-phenylpyridazin-3-ones . Validate purity via HPLC using a buffer system (e.g., ammonium acetate, pH 6.5) paired with UV detection at 254 nm .

Q. What analytical techniques are critical for structural characterization of these compounds?

- Methodological Answer :

- 1H/13C NMR to confirm substitution patterns and hydrogen bonding (e.g., amino or hydroxyl groups).

- HRMS for precise molecular weight validation.

- IR spectroscopy to identify functional groups (e.g., C=O stretches in pyridazinones). Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data in pyridazinone derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example, the keto-enol equilibrium in 3-chloro-4-amino-6-hydroxy-pyridazin can shift under varying pH. To resolve this:

- Perform NMR in multiple solvents (DMSO-d6 vs. CDCl3).

- Use variable-temperature NMR to observe dynamic exchanges.

- Validate tautomeric forms via X-ray crystallography or computational modeling (e.g., Gibbs free energy comparisons) .

Q. What strategies can control regioselectivity during functionalization of pyridazinone cores?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. For example:

- Amino groups direct electrophilic substitution to meta positions due to resonance effects.

- Chloro substituents act as ortho/para-directing groups. Use protecting groups (e.g., acetylation of -NH2) to block undesired sites. Monitor reaction pathways via intermediate trapping and DFT-based transition state analysis .

Q. How can computational methods enhance the design of pyridazinone-based inhibitors?

- Methodological Answer :

- Perform molecular docking to predict binding affinities with target proteins (e.g., dihydroorotate dehydrogenase).

- Use MD simulations to assess stability of ligand-receptor complexes.

- Validate predictions with in vitro assays (e.g., IC50 measurements) and SAR studies, as seen in DHODH inhibitor development .

Q. What experimental approaches evaluate the stability of these compounds under physiological conditions?

- Methodological Answer :

- Conduct accelerated stability studies at varying pH (1–10), temperatures (25–40°C), and light exposure.

- Monitor degradation via HPLC-MS to identify breakdown products.

- Correlate stability with substituent electronic effects (e.g., electron-withdrawing groups enhance hydrolytic resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.